1-(5-Propylpyrazin-2-yl)ethanone

Descripción

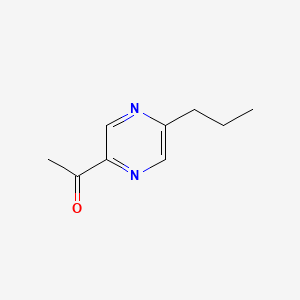

1-(5-Propylpyrazin-2-yl)ethanone is a heterocyclic organic compound featuring a pyrazine ring substituted with a propyl group at the 5-position and an acetyl group (ethanone) at the 2-position. The pyrazine core contributes to its electron-deficient aromatic character, while the propyl and acetyl substituents influence its physicochemical properties, such as solubility, polarity, and reactivity.

Propiedades

Número CAS |

182306-64-5 |

|---|---|

Fórmula molecular |

C9H12N2O |

Peso molecular |

164.208 |

Nombre IUPAC |

1-(5-propylpyrazin-2-yl)ethanone |

InChI |

InChI=1S/C9H12N2O/c1-3-4-8-5-11-9(6-10-8)7(2)12/h5-6H,3-4H2,1-2H3 |

Clave InChI |

OVBCDIBDTCYEDW-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(N=C1)C(=O)C |

Sinónimos |

Ethanone, 1-(5-propylpyrazinyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Features of 1-(5-Propylpyrazin-2-yl)ethanone and Analogous Compounds

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| This compound | Pyrazine | 5-propyl, 2-acetyl | C₉H₁₂N₂O | Baseline for comparison |

| 2-(Methylamino)-1-(pyrazin-2-yl)ethanone | Pyrazine | 2-acetyl, 2-methylamino | C₇H₉N₃O | Methylamino vs. propyl group; additional nitrogen |

| 1-(3-Methyl-benzofuran-2-yl)-ethanone | Benzofuran | 3-methyl, 2-acetyl | C₁₀H₁₀O₂ | Benzofuran vs. pyrazine ring |

| 1-(2-Chlorophenyl)ethanone | Phenyl | 2-chloro, acetyl | C₈H₇ClO | Chlorinated aromatic vs. pyrazine |

| 1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]ethanone | Piperazine | 2,5-dimethyl, acetyl | C₈H₁₆N₂O | Piperazine ring vs. pyrazine; stereochemistry |

Key Observations :

- Pyrazine vs. Benzofuran/Phenyl: The pyrazine ring in this compound is more electron-deficient than benzofuran or phenyl systems, affecting its reactivity in electrophilic substitutions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight | Boiling/Melting Point | Solubility | Polarity |

|---|---|---|---|---|

| This compound | 164.20 g/mol | Not reported | Moderate in organic solvents | Moderate (logP ~1.5)* |

| 2-(Methylamino)-1-(pyrazin-2-yl)ethanone | 151.17 g/mol | Not reported | Polar solvents | High (logP ~0.2) |

| 1-(2-Chlorophenyl)ethanone | 154.59 g/mol | 214–216°C | Low in water | High (logP ~2.1) |

| 1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]ethanone | 156.23 g/mol | Not reported | Hydrophilic | Low (logP ~0.8) |

*Estimated based on structural analogs.

Key Observations :

- The propyl group increases hydrophobicity compared to methylamino or piperazine derivatives, making the target compound more suitable for lipid-rich environments .

- Chlorophenyl derivatives exhibit higher logP values due to aromatic chlorination, enhancing membrane permeability .

Spectral Characterization

- FT-IR: The acetyl carbonyl stretch (~1700 cm⁻¹) is common across ethanone derivatives. However, pyrazine rings show distinct C=N stretches (~1550 cm⁻¹), absent in benzofuran or phenyl analogs .

- NMR: 1H NMR: The propyl group in this compound would show triplet (CH₂) and multiplet (CH₃) signals at δ 0.8–1.5 ppm, unlike the aromatic protons in chlorophenyl derivatives (δ 7.2–7.8 ppm) . 13C NMR: The pyrazine carbons resonate at δ 145–160 ppm, distinct from benzofuran (δ 110–160 ppm) or piperazine (δ 45–60 ppm) carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.